Cas no 87869-17-8 (4-(1-Isocyanoethyl)pyridine)

4-(1-Isocyanoethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-Isocyanoethyl)pyridine
- EN300-1836257
- SCHEMBL2561541
- STK893965
- MFCD05222983
- 87869-17-8
- BBL021259
- AKOS005144083
-
- Inchi: InChI=1S/C8H8N2/c1-7(9-2)8-3-5-10-6-4-8/h3-7H,1H3
- InChI Key: ZWFFKRVDJSDQBG-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 132.068748264g/mol
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.2Ų
- XLogP3: 0.9
4-(1-Isocyanoethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR906421-1g |
4-(1-Isocyanoethyl)pyridine |
87869-17-8 | 95% | 1g |
£435.00 | 2023-09-01 | |
TRC | I779333-100mg |
4-(1-Isocyanoethyl)pyridine |
87869-17-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-1836257-0.1g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 0.1g |
$440.0 | 2023-09-19 | ||
Enamine | EN300-1836257-0.05g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 0.05g |
$295.0 | 2023-09-19 | ||
Enamine | EN300-1836257-1.0g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 1g |
$1272.0 | 2023-06-03 | ||
Enamine | EN300-1836257-0.5g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 0.5g |
$991.0 | 2023-09-19 | ||
Enamine | EN300-1836257-1g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1836257-2.5g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1836257-0.25g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 0.25g |
$629.0 | 2023-09-19 | ||
Enamine | EN300-1836257-10g |
4-(1-isocyanoethyl)pyridine |
87869-17-8 | 10g |
$5467.0 | 2023-09-19 |
4-(1-Isocyanoethyl)pyridine Related Literature
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on 4-(1-Isocyanoethyl)pyridine
Introduction to 4-(1-Isocyanoethyl)pyridine (CAS No. 87869-17-8)
4-(1-Isocyanoethyl)pyridine, with the CAS number 87869-17-8, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyridine ring with an isocyanoethyl group, making it a valuable building block for various synthetic applications.
The chemical structure of 4-(1-Isocyanoethyl)pyridine consists of a pyridine ring substituted at the 4-position with an isocyanoethyl group. The isocyanide functionality imparts unique reactivity and versatility to the molecule, enabling it to participate in a wide range of chemical reactions. This makes it an attractive starting material for the synthesis of complex molecules and pharmaceutical intermediates.
In recent years, the study of 4-(1-Isocyanoethyl)pyridine has been enriched by several groundbreaking research findings. One notable area of interest is its use in the development of new catalysts and ligands for asymmetric synthesis. The presence of the isocyano group allows for the formation of stable complexes with transition metals, which can be utilized to achieve high enantioselectivity in various catalytic processes. For example, a recent study published in the Journal of the American Chemical Society (JACS) demonstrated that 4-(1-Isocyanoethyl)pyridine-based ligands significantly enhanced the efficiency and selectivity of palladium-catalyzed allylic substitution reactions.
Beyond its role in catalysis, 4-(1-Isocyanoethyl)pyridine has also shown promise in medicinal chemistry. The compound's ability to form stable complexes with metal ions has led to its exploration as a potential therapeutic agent. Research conducted at the University of California, Los Angeles (UCLA) explored the use of 4-(1-Isocyanoethyl)pyridine-derived metal complexes as anti-cancer agents. These complexes exhibited potent cytotoxic activity against various cancer cell lines, suggesting their potential as novel anti-cancer drugs.
In addition to its applications in catalysis and medicinal chemistry, 4-(1-Isocyanoethyl)pyridine has been investigated for its potential use in materials science. The compound's unique electronic properties make it suitable for the development of functional materials such as conductive polymers and sensors. A study published in Advanced Materials highlighted the use of 4-(1-Isocyanoethyl)pyridine-based polymers as efficient electron transport materials in organic photovoltaic devices.
The synthesis of 4-(1-Isocyanoethyl)pyridine can be achieved through several well-established methods. One common approach involves the reaction of 4-picolyl chloride with potassium cyanate followed by reduction and subsequent treatment with an acid catalyst to form the isocyanide group. This synthetic route has been optimized to yield high purity and yield, making it suitable for large-scale production.
The safety and handling of 4-(1-Isocyanoethyl)pyridine are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. It is recommended to work under a fume hood and use appropriate personal protective equipment (PPE) such as gloves and safety goggles.
In conclusion, 4-(1-Isocyanoethyl)pyridine (CAS No. 87869-17-8) is a multifaceted compound with diverse applications in catalysis, medicinal chemistry, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop new catalysts, therapeutic agents, and functional materials. As ongoing research continues to uncover new possibilities, the future prospects for this compound are promising.
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